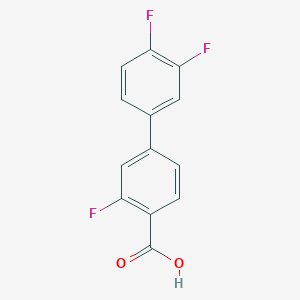

4-(3,4-Difluorophenyl)-2-fluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(3,4-Difluorophenyl)-2-fluorobenzoic acid” is a chemical compound that is part of the boronic acid family . It is used as a building block in the synthesis of several organic compounds .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used to produce flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .Molecular Structure Analysis

The molecular formula of “4-(3,4-Difluorophenyl)-2-fluorobenzoic acid” is CHBFO . It has an average mass of 157.911 Da and a mono-isotopic mass of 158.035065 Da .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, it participates in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It is also involved in oxo directing Liebeskind-Srogl cross-coupling reactions with gem-dihaloolefin-type α-oxo ketene dithioacetals .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³ . Its boiling point is 265.4±50.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.2±3.0 kJ/mol . The flash point is 114.3±30.1 °C .科学的研究の応用

Material Science Applications :

- Conductivity Enhancement in Organic Electronics : Tan, Zhou, Ji, Huang, & Chen (2016) explored the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) using halobenzoic acids, including 4-fluorobenzoic acid. This modification significantly improved conductivity, demonstrating potential applications in organic solar cells and electronic devices (Tan et al., 2016).

Biodegradation and Environmental Studies :

- Biodegradation by Bacteria : Schreiber, Hellwig, Dorn, Reineke, & Knackmuss (1980) studied the degradation of fluorobenzoic acids, including 4-fluorobenzoic acid, by Pseudomonas sp. B13. The bacteria utilized 4-fluorobenzoic acid and completely degraded it, suggesting its potential role in bioremediation (Schreiber et al., 1980).

Medical and Pharmaceutical Research :

- Drug Synthesis and Imaging : Sutcliffe-Goulden, O'Doherty, Marsden, Hart, Marshall, & Bansal (2002) developed a method for radiolabeling short peptides with 18F using 4-fluorobenzoic acid for positron emission tomography (PET). This illustrates the compound's utility in medical imaging and drug development (Sutcliffe-Goulden et al., 2002).

Chemical Synthesis and Industrial Applications :

- Liquid Crystal Formulation : Ziobro, Kula, Dziaduszek, Filipowicz, Dabrowski, Parka, Czub, Urban, & Wu (2009) discussed the mesomorphic and dielectric properties of fluorosubstituted esters, including compounds derived from 3,4-difluorophenyl, in the formulation of nematic mixtures for liquid crystal displays. This demonstrates the compound's relevance in advanced material manufacturing (Ziobro et al., 2009).

作用機序

Target of Action

Similar compounds such as 3,4-difluorophenyl isocyanate and 3,4-Difluorophenylboronic acid have been used as reagents in various chemical reactions, suggesting that they may interact with a wide range of molecular targets.

Biochemical Pathways

Similar compounds have been used in the synthesis of fluorinated biaryl derivatives via suzuki cross-coupling reactions , suggesting that they may affect pathways involving these compounds.

特性

IUPAC Name |

4-(3,4-difluorophenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-10-4-2-8(6-12(10)16)7-1-3-9(13(17)18)11(15)5-7/h1-6H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROQRVRKULCUAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681240 |

Source

|

| Record name | 3,3',4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluorophenyl)-2-fluorobenzoic acid | |

CAS RN |

1179174-66-3 |

Source

|

| Record name | 3,3',4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)

![4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-](/img/structure/B1393236.png)

![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)

![3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1393251.png)